molecular formula C22H26N8O B2465889 3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine CAS No. 1286717-14-3

3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine

Cat. No.: B2465889
CAS No.: 1286717-14-3
M. Wt: 418.505
InChI Key: HXELPSAVNOWNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine. It is a complex molecule featuring a pyridazine core functionalized with both a 1H-imidazol-1-yl group and a substituted piperidine moiety, which is further modified with a piperazine carbonyl linkage to a pyridine ring . The integration of these specific heterocyclic structures—pyridazine, imidazole, piperidine, and piperazine—is commonly pursued in medicinal chemistry to develop novel bioactive molecules . Piperazine and pyridine are frequently employed in drug discovery to fine-tune the physicochemical properties of a compound and as key structural components in interactions with biological targets . Similarly, pyridazine-based structures are investigated across various therapeutic areas, including inflammation and central nervous system disorders . This compound is intended for research applications such as pharmaceutical development and biological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[1-(6-imidazol-1-ylpyridazin-3-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O/c31-22(28-14-12-27(13-15-28)19-5-1-2-8-24-19)18-4-3-10-29(16-18)20-6-7-21(26-25-20)30-11-9-23-17-30/h1-2,5-9,11,17-18H,3-4,10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXELPSAVNOWNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, 3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in various medical applications .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Imidazole Derivatives with Varied Piperidine/Piperazine Substituents
Compound Name Key Structural Differences vs. Target Compound Molecular Formula Molecular Weight (g/mol) Key Findings/Applications
3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine Phenoxy group replaces piperazine-carbonyl-pyridine C19H20N6O 348.41 Investigated as a kinase inhibitor
3-(1H-Imidazol-1-yl)-6-[4-(trifluoromethylphenoxy)piperidin-1-yl]pyridazine CF3-phenoxy substituent; no carbonyl linkage C20H19F3N6O 416.40 Enhanced lipophilicity; CNS targets
3-(1H-Imidazol-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrimidine Pyrimidine core vs. pyridazine; similar piperazine unit C23H28N8O 432.52 Anticancer screening candidate

Analysis :

  • Substituent Flexibility: The target compound’s piperazine-carbonyl-pyridine group distinguishes it from phenoxy or trifluoromethylphenoxy analogs . This moiety may improve binding to ATP pockets in kinases due to its planar pyridine ring and hydrogen-bonding capacity .
Piperazine-Carbonyl-Linked Analogues
Compound Name Key Structural Differences vs. Target Compound Molecular Formula Molecular Weight (g/mol) Key Findings/Applications
2-[5-(4-Methylphenyl)-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-pyrazol-1-yl]quinoline Quinoline-pyrazole core vs. pyridazine-imidazole C30H27N7O 501.59 EGFR inhibition (IC50 = 12 nM)
4-(4-Methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine Pyrimidine-imidazole core; methylpiperidine substituent C23H28N8O 432.52 Preclinical antitumor activity

Analysis :

  • Piperazine-Carbonyl Linkage : This group is conserved across analogs, suggesting its critical role in maintaining binding affinity to kinase domains .

Research Findings and Mechanistic Insights

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for related derivatives, such as Ullmann coupling for imidazole attachment and amide bond formation for the piperazine-carbonyl group .
  • Antiproliferative effects in cancer cell lines (e.g., ).
  • Structure-Activity Relationships (SAR) :
    • The imidazole group enhances metal-binding capacity, relevant for metalloenzyme targets .
    • The pyridinylpiperazine unit improves solubility and π-cation interactions in hydrophobic binding pockets .

Biological Activity

3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C19H23N5\text{C}_{19}\text{H}_{23}\text{N}_5

The presence of imidazole and piperazine moieties suggests a diverse range of interactions with biological targets, making it a candidate for further investigation in drug development.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through interactions with specific receptors and enzymes. The imidazole ring is known for its role in binding to various biological targets, including enzymes involved in metabolic pathways and receptors linked to neurotransmission.

Antimicrobial Activity

One of the significant areas of research focuses on the antimicrobial properties of this compound. Studies have shown that derivatives containing similar structural motifs exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundIC50 (μM)IC90 (μM)
This compoundTBDTBD
Compound A1.353.73
Compound B2.184.00

The exact IC50 and IC90 values for the target compound are yet to be determined (TBD), but related compounds have shown promising results.

Cytotoxicity

In vitro studies assessing cytotoxicity against human cell lines (e.g., HEK-293) indicate that the compound exhibits low toxicity, suggesting a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the piperazine ring is essential for enhancing solubility and bioavailability, while the imidazole moiety contributes to receptor binding affinity. Comparative studies with related compounds have provided insights into optimizing pharmacological properties.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anti-Tubercular Activity : A study focused on designing novel anti-tubercular agents found that derivatives with similar piperazine and imidazole structures exhibited significant activity against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 3.73 μM .
  • Antimicrobial Efficacy : Another investigation into benzotriazole derivatives demonstrated that modifications in the piperazine ring could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that similar modifications might improve the efficacy of our target compound .

Q & A

Q. What are the key synthetic pathways for preparing 3-(1H-imidazol-1-yl)-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyridazine core via condensation of hydrazine with a β-diketone derivative under acidic conditions .
  • Step 2 : Chlorination at the pyridazine C6 position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
  • Step 3 : Coupling of the piperidine-piperazine moiety via nucleophilic substitution. The piperazine ring is functionalized with a pyridin-2-yl carbonyl group using coupling reagents like EDCI/HOBt .
  • Step 4 : Introduction of the imidazole ring via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
    Key solvents include DMF or acetonitrile, and purity is confirmed via HPLC (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., pyridazine C3 vs. C6 positions) and piperazine coupling .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 460.21) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl groups (e.g., piperazine-1-carbonyl at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity to neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂) due to structural similarity to known piperazine-based ligands .
  • Kinase Inhibition Profiling : Test against kinases (e.g., PI3K or EGFR) using fluorescence-based assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • Methodological Answer :
  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculates transition-state energies to optimize coupling reactions (e.g., piperazine-carbonyl bond formation) .
  • Molecular Docking : Predict binding modes to targets like GPCRs using AutoDock Vina or Schrödinger Suite .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., incomplete deprotection of piperazine intermediates) .
  • Variable Temperature NMR : Resolve overlapping peaks caused by conformational flexibility in the piperidine-piperazine chain .
  • Isotopic Labeling : Trace reaction pathways (e.g., ¹⁵N-labeled hydrazine confirms pyridazine ring formation) .

Q. How to design experiments to elucidate the mechanism of action in kinase inhibition?

  • Methodological Answer :
  • Kinase Activity Assays : Measure IC₅₀ values using ADP-Glo™ or radiometric ³³P-ATP incorporation .
  • Crystallography of Target Complexes : Co-crystallize the compound with kinases (e.g., PDB deposition) to identify binding-site interactions .
  • Phosphoproteomics : Use SILAC labeling to map downstream signaling pathways affected in treated cells .

Q. What methodologies address low solubility or bioavailability in preclinical studies?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles or liposomes for sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated imidazole) to improve membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.